- Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton, Chemical Science, 2013, 4(3), 1002-1007

Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)

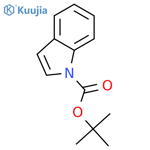

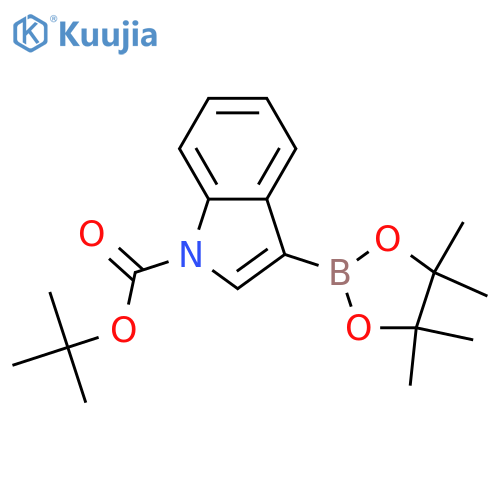

942070-45-3 structure

商品名:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- 1-BOC-indole-3-boronic acid, pinacol ester

- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...

- N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

- N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate

- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

- 1-BOC-indole-3-boronic acid pinacol ester

- 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester

- WWMZOMHUEMTTQO-UHFFFAOYSA-N

- BCP11507

- EBD265102

- AM80919

- SY031275

- BC000763

- OR350029

- 1-BOC-indole-3-bo

- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)

- 3-Bpin-N-Boc-indole

- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

-

- MDL: MFCD12407262

- インチ: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3

- InChIKey: WWMZOMHUEMTTQO-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 343.19500

- どういたいしつりょう: 343.1954885 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 512

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7

- ぶんしりょう: 343.2

じっけんとくせい

- PSA: 49.69000

- LogP: 3.72370

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate セキュリティ情報

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0298-10G |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 97% | 10g |

¥ 917.00 | 2023-04-12 | |

| ChemScence | CS-W005740-10g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | ≥98.0% | 10g |

$280.0 | 2022-04-26 | |

| TRC | B600703-1g |

1-BOC-indole-3-boronic acid, pinacol ester |

942070-45-3 | 1g |

$ 224.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T82770-1g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 1g |

¥71.0 | 2023-09-06 | |

| TRC | B600703-250mg |

1-BOC-indole-3-boronic acid, pinacol ester |

942070-45-3 | 250mg |

$ 110.00 | 2023-04-18 | ||

| Enamine | EN300-1425793-100.0g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 100.0g |

$1653.0 | 2023-07-10 | |

| Enamine | EN300-1425793-0.5g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 0.5g |

$39.0 | 2023-07-10 | |

| Enamine | EN300-1425793-25.0g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 25.0g |

$483.0 | 2023-07-10 | |

| Ambeed | A240211-10g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | 95% | 10g |

$85.0 | 2024-04-16 | |

| ChemScence | CS-W005740-5g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate |

942070-45-3 | ≥98.0% | 5g |

$160.0 | 2022-04-26 |

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 58 h, reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; rt → 80 °C; 23 h, 80 °C

リファレンス

- Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization, ChemRxiv, 2021, 1, 1-8

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, -78 °C

リファレンス

- Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 75 °C; 75 °C → rt

リファレンス

- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt

1.2 8 h, 60 °C

1.2 8 h, 60 °C

リファレンス

- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

ごうせいかいろ 6

はんのうじょうけん

1.1 Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 2 h, 80 °C

リファレンス

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

ごうせいかいろ 7

はんのうじょうけん

1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ; 16 h, 80 °C

リファレンス

- Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch, Organometallics, 2014, 33(13), 3514-3522

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 60 °C

1.2 12 h, 60 °C

リファレンス

- Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides, Angewandte Chemie, 2022, 61(27),

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; overnight, 85 °C; 85 °C → rt

リファレンス

- Preparation of pyrrolidine-based peptides as IAP inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ; 23 h, 80 °C

リファレンス

- Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity, Chemical Science, 2021, 12(30), 10388-10394

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 61 h, 80 °C

リファレンス

- Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids, Organic Letters, 2022, 24(8), 1616-1619

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 10 min, -78 °C; 30 min, -78 °C

1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt

1.3 Reagents: Monopotassium phosphate Solvents: Water ; rt

リファレンス

- Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology, Organic Letters, 2013, 15(6), 1346-1349

ごうせいかいろ 13

はんのうじょうけん

リファレンス

- Indole derivatives as androgen receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials

- Tert-Butyl 3-iodo-1H-indole-1-carboxylate

- tert-butyl 3-bromo-1H-indole-1-carboxylate

- Bis(pinacolato)diborane

- Pinacolborane

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 1-Boc-indole

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

9. Book reviews

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate) 関連製品

- 1805012-41-2(3-(Difluoromethyl)-6-methyl-2-nitro-4-(trifluoromethoxy)pyridine)

- 1806440-08-3(4-Bromo-2-(1-bromo-2-oxopropyl)phenylacetic acid)

- 1396872-92-6(N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide)

- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)

- 27089-56-1(6-Aza-2-thiouridine)

- 70538-57-7(6-nitro-Isoquinoline)

- 2171813-49-1(3-{N-cyclopropyl-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)

- 1806743-00-9(2-(Fluoromethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid)

- 2097991-34-7(2-(4-Morpholinopiperidin-1-yl)ethan-1-ol)

- 1805254-55-0(3-(Difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

清らかである:99%/99%

はかる:25g/100g

価格 ($):191.0/760.0